

Structure-Activity Relationship (SAR) of 2-Fluorobenzylamine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **2-Fluorobenzylamine**

Cat. No.: **B1294385**

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The incorporation of fluorine into small molecule drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The **2-fluorobenzylamine** moiety, in particular, is a key structural motif found in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-fluorobenzylamine** analogs, focusing on their inhibitory activities in cancer-related pathways, specifically hypoxia-inducible factor 1 (HIF-1) inhibition and anti-angiogenesis.

Comparative Analysis of Biological Activity

The biological activity of **2-fluorobenzylamine** analogs has been evaluated in different therapeutic areas. Here, we compare the activity of two distinct scaffolds incorporating the **2-fluorobenzylamine** group: N-(2-fluorobenzyl) substituted indazoles as anti-angiogenic agents and 1-(2-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole as a HIF-1 inhibitor.

Table 1: Quantitative Comparison of **2-Fluorobenzylamine** Analogs

Compound ID	Core Scaffold	Target/Assay	Biological Activity (IC ₅₀)	Reference
1	N2-(2-fluorobenzyl)-3-(4-methylphenyl)indazole	Inhibition of HUVEC Migration	Not explicitly quantified with IC ₅₀ ; described as having "prominent activity"	[1]
2	1-(2-fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1 analog)	HIF-1 Inhibition	~5 μM	Inferred from related YC-1 analog data

Note: The IC₅₀ value for compound 2 is an approximation based on the reported activity of closely related YC-1 analogs. Further specific testing would be required for a precise value.

Key SAR Insights

The data, though from different assays, suggests that the **2-fluorobenzylamine** moiety can be effectively incorporated into different heterocyclic scaffolds to achieve distinct biological endpoints.

For the N2-substituted indazole series, while a specific IC₅₀ for the 2-fluorobenzyl analog in anti-angiogenic assays is not provided in the primary literature abstract, the study by Huang et al. highlights that several N2-benzyl substituted indazoles exhibit significant anti-angiogenic activity.[1] The substitution pattern on the benzyl ring is crucial for activity, with electron-donating and halogen substituents often leading to potent compounds.[1]

In the case of the YC-1 analog, the 2-fluoro substitution on the N1-benzyl group of the indazole core is well-tolerated and results in a compound with potent HIF-1 inhibitory activity. This suggests that the 2-fluorobenzyl group can effectively occupy the binding pocket of the target protein and contribute to the overall inhibitory effect.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of SAR studies.

Inhibition of HUVEC Migration Assay (for Anti-Angiogenesis)

This assay evaluates the ability of a compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs), a critical step in angiogenesis.

- **Cell Culture:** HUVECs are cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors.
- **Transwell Setup:** A Boyden chamber with a porous membrane (e.g., 8 μ m pores) is used. The lower chamber is filled with EGM-2 containing a chemoattractant (e.g., VEGF).
- **Cell Seeding:** HUVECs are seeded in the upper chamber in serum-free medium containing the test compound at various concentrations.
- **Incubation:** The chamber is incubated for a period of 4-24 hours to allow for cell migration.
- **Quantification:** Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to a vehicle control.

HIF-1 α Inhibition Assay (Luciferase Reporter Assay)

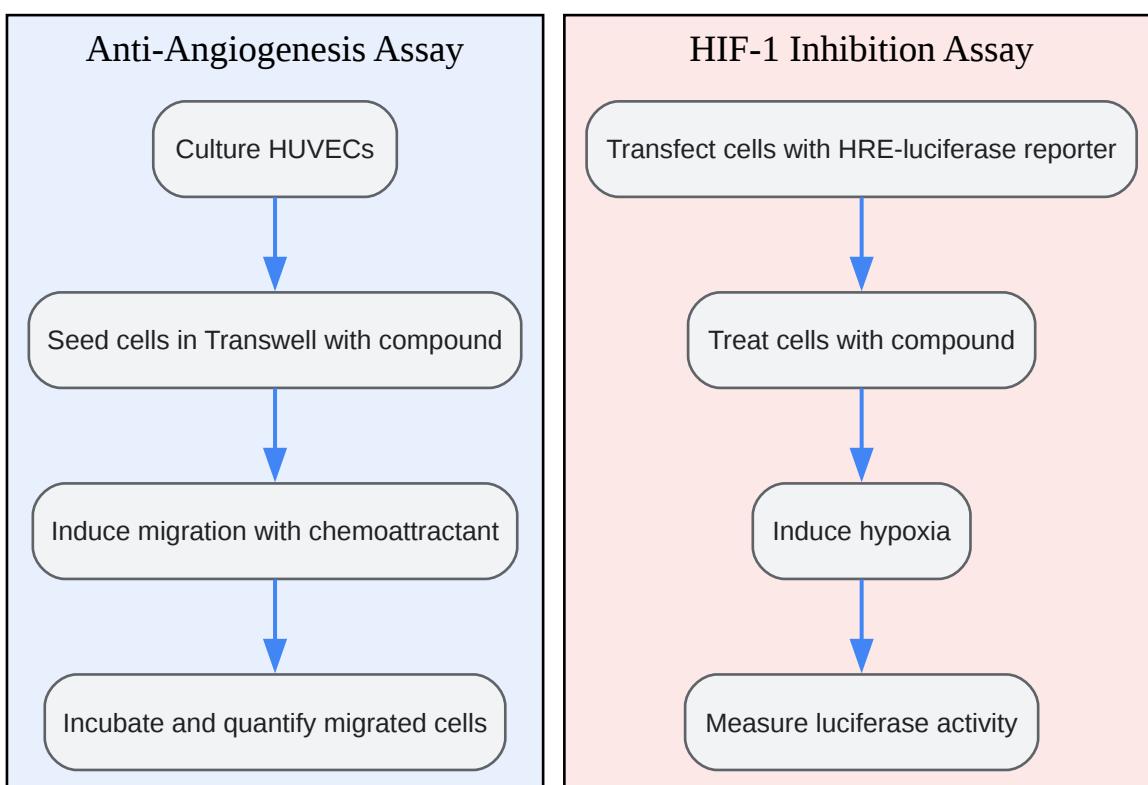
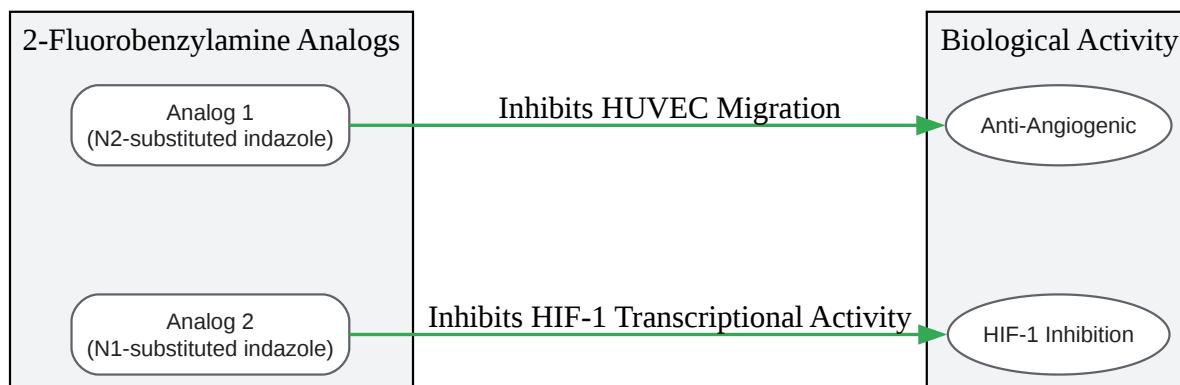
This cell-based assay measures the transcriptional activity of HIF-1.

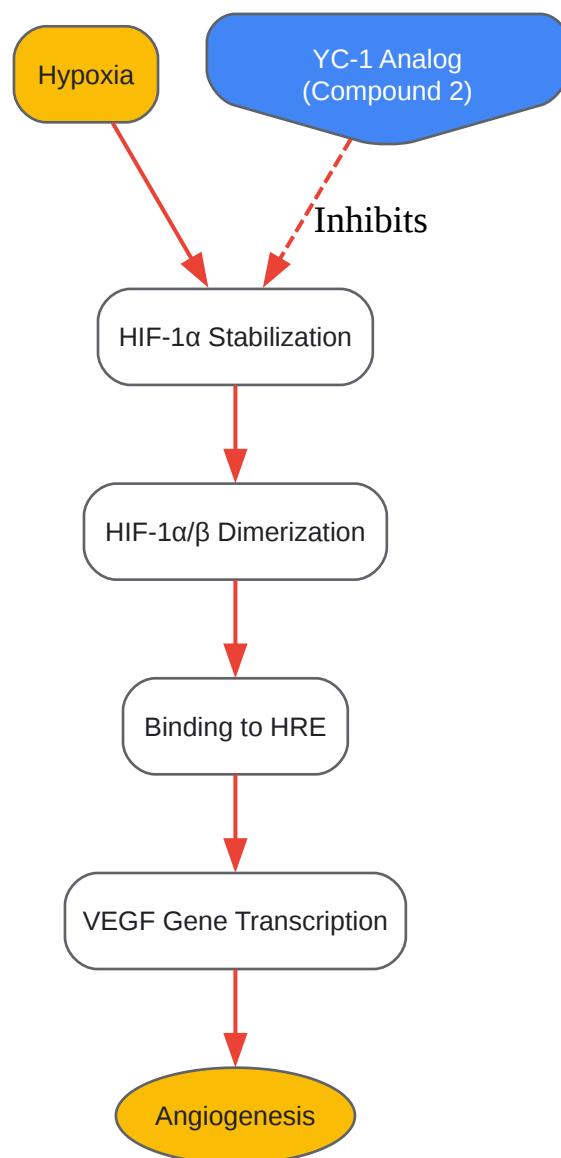
- **Cell Line:** A cancer cell line (e.g., HEK293T or a relevant cancer line) is stably or transiently transfected with a luciferase reporter plasmid containing a hypoxia-response element (HRE).
- **Compound Treatment:** Cells are pre-treated with the test compound at various concentrations for a specified time.
- **Hypoxia Induction:** Cells are then subjected to hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimetic agent (e.g., cobalt chloride) for 16-24 hours.

- Cell Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
- Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC_{50} value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the SAR Logic and Experimental Workflow

To better understand the relationships and processes described, the following diagrams are provided.





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References

- 1. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

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